(3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-bromophenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O/c23-20-8-4-7-19(17-20)22(28)27-15-12-25(13-16-27)11-14-26-10-9-24-21(26)18-5-2-1-3-6-18/h1-10,17H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZITQBGTKPOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of a 1,2-diketone with an aldehyde and ammonia or an amine under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Coupling with the Bromophenyl Group: The final step involves coupling the bromophenyl group with the imidazole-piperazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives, including compounds similar to (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone, exhibit significant antibacterial properties. For instance, research indicates that imidazole-based compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound Type | Target Bacteria | Activity Level |
|---|---|---|
| Imidazole Derivatives | MRSA | High |
| Imidazole Derivatives | E. coli | Moderate |
Anticancer Properties
The compound's structural features suggest potential anticancer activities. Imidazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The piperazine moiety is known for its ability to enhance bioactivity, making compounds like this compound promising candidates for further development in cancer therapeutics.
Central Nervous System Effects
Compounds containing piperazine and imidazole rings have been studied for their neuropharmacological effects, particularly as anxiolytics and antidepressants. The piperazine structure is often associated with enhanced binding affinity to serotonin receptors, which are crucial for mood regulation . This suggests that this compound could be explored for its potential in treating anxiety and depression.
Synthesis of Derivatives
The synthesis of this compound has been described in various literature sources, indicating its feasibility for further chemical modifications . Such derivatives can be tailored for specific biological activities or enhanced solubility, making them suitable for pharmaceutical formulations.
Case Studies
Mechanism of Action
The mechanism of action of (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperazine moiety can interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations:
Halogen Substitution : The 3-bromophenyl group in the target compound contrasts with the 4-bromophenyl in and -fluorophenyl in . Halogen position influences electronic properties and binding interactions; meta-substituted bromine may enhance steric hindrance compared to para-substituted analogs .
Heterocyclic Diversity: The target’s phenylimidazole differs from ’s thieno-pyrazol and ’s benzoimidazole. Thieno-pyrazol systems () may confer distinct π-π stacking interactions in receptor binding . ’s benzoimidazole-pyridyl substitution demonstrates dual H1/H4 receptor affinity, suggesting that imidazole modifications (e.g., benzo-fusion) enhance receptor selectivity .
Pharmacological Implications
While biological data for the target compound are absent, structural parallels to known bioactive molecules provide insights:
- Receptor Targeting : ’s dual H1/H4 ligand activity suggests that piperazine-imidazole hybrids may modulate histamine receptors. The target’s 2-phenylimidazole could similarly interact with histamine or serotonin receptors .
- Solubility and Bioavailability : The 3-bromophenyl group may reduce solubility compared to ’s 2-fluorophenyl derivative, where fluorine’s electronegativity enhances polarity .
Biological Activity
The compound (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone , also known by its chemical structure and molecular formula , has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity:
- Molecular Formula :
- Molecular Weight : 424.3 g/mol
- CAS Number : 1351643-04-3
The presence of the bromophenyl and imidazole moieties is significant, as these groups are often associated with various pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit notable antimicrobial properties. For example, a review highlighted that various imidazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that many compounds demonstrated significant inhibition at concentrations as low as 1 mM . The specific activity of this compound against these strains remains to be fully characterized.
Anti-inflammatory Effects
Research into related compounds has demonstrated anti-inflammatory properties. For instance, certain benzimidazole derivatives have shown efficacy in reducing inflammation in animal models . The potential for this compound to exhibit similar effects warrants investigation.
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. The presence of the piperazine ring is known to enhance solubility and bioavailability, while the bromophenyl group may influence receptor binding affinity. Studies suggest that modifications to these groups can significantly alter the pharmacological profile of imidazole derivatives .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of related imidazole compounds. For instance, derivatives were tested for their ability to inhibit specific enzymes involved in inflammatory pathways, showing promising results that could be extrapolated to our compound .
In Vivo Studies
Animal model studies are critical for assessing the therapeutic potential of new compounds. While direct studies on this compound are sparse, similar compounds have demonstrated significant anti-inflammatory and analgesic effects in vivo, suggesting a potential for similar outcomes with our compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
